REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][CH2:6][C:7]1[CH:8]=[C:9]([CH2:15][C:16]([OH:18])=[O:17])[CH:10]=[CH:11][C:12]=1[O:13][CH3:14].[CH3:19]O>>[Br:5][CH2:6][C:7]1[CH:8]=[C:9]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[CH:10]=[CH:11][C:12]=1[O:13][CH3:14]
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Name
|
|
Quantity
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1.359 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C=CC1OC)CC(=O)O
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Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
the resulting suspension was stirred at 0° C. for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
then warmed to rt for 18 h
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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ADDITION
|
Details
|
the residue was diluted with EtOAc
|
Type
|
WASH
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Details
|
washed with sat. NaHCO3 and sat. brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |